trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid: is a chemical compound with the molecular formula C10H8FNO4 and a molecular weight of 225.17 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a fluoro-nitrophenyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid involves several stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry of the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar compounds to trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives with different substituents. For example:
- trans-2-(2-Chloro-5-nitrophenyl)cyclopropane-1-carboxylic acid
- trans-2-(2-Bromo-5-nitrophenyl)cyclopropane-1-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C10H8FNO4 |
---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8FNO4/c11-9-2-1-5(12(15)16)3-7(9)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) |
InChI Key |
FSRBAVSPEDPDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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